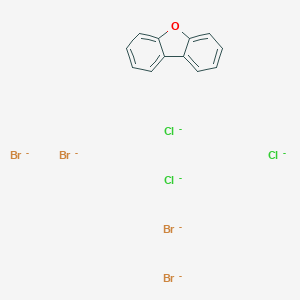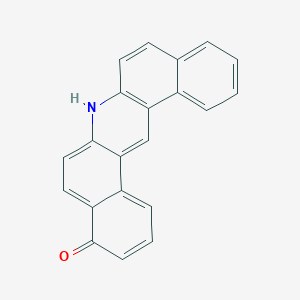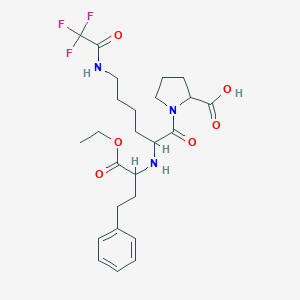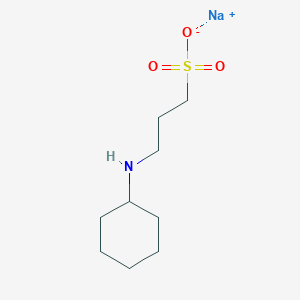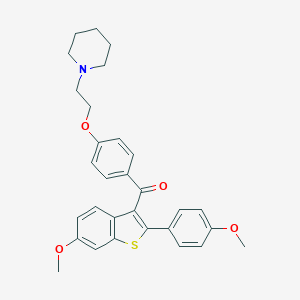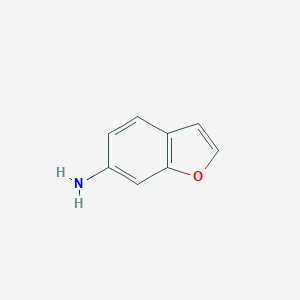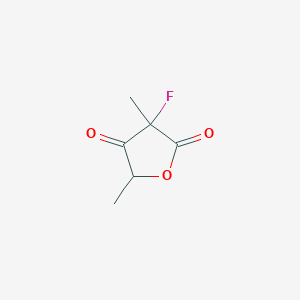
3-Fluoro-3,5-dimethyloxolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3,5-dimethyloxolane-2,4-dione is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as FDMO and is used in various applications such as in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
FDMO has been extensively studied in scientific research for its potential use in the synthesis of pharmaceuticals and agrochemicals. It has been found to be a useful intermediate in the synthesis of various compounds such as statins, angiotensin-converting enzyme inhibitors, and insecticides.
Mécanisme D'action
The mechanism of action of FDMO is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the fluorine atom.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of FDMO. However, it has been found to be non-toxic and non-irritant to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
FDMO has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use. It is also stable under normal laboratory conditions. However, its limited solubility in water can be a limitation for certain experiments.
Orientations Futures
There are several future directions for research on FDMO. One area of interest is the development of new synthetic routes to obtain FDMO with higher yields and purity. Another area of interest is the study of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the biochemical and physiological effects of FDMO need to be studied further to determine its safety for use in these applications.
Conclusion
In conclusion, FDMO is a chemical compound that has been extensively studied in scientific research for its potential use in the synthesis of pharmaceuticals and agrochemicals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FDMO in these applications.
Méthodes De Synthèse
FDMO is synthesized by the reaction of ethyl acetoacetate with hydrogen fluoride in the presence of a catalyst. The reaction yields a mixture of FDMO and its isomer, 3-fluoro-4-hydroxy-3-methyl-2,4-dioxolane. The mixture is then separated using column chromatography to obtain pure FDMO.
Propriétés
Numéro CAS |
108221-61-0 |
|---|---|
Nom du produit |
3-Fluoro-3,5-dimethyloxolane-2,4-dione |
Formule moléculaire |
C6H7FO3 |
Poids moléculaire |
146.12 g/mol |
Nom IUPAC |
3-fluoro-3,5-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H7FO3/c1-3-4(8)6(2,7)5(9)10-3/h3H,1-2H3 |
Clé InChI |
ORFVXCOOHZSXOZ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)C(C(=O)O1)(C)F |
SMILES canonique |
CC1C(=O)C(C(=O)O1)(C)F |
Synonymes |
2,4(3H,5H)-Furandione,3-fluoro-3,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



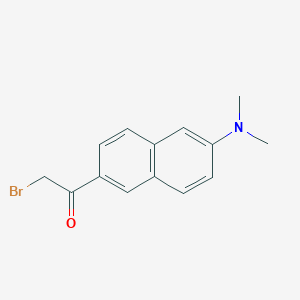
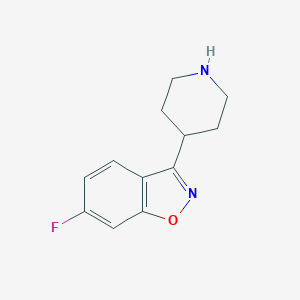
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)
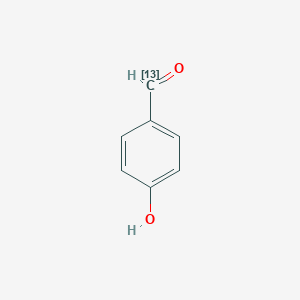
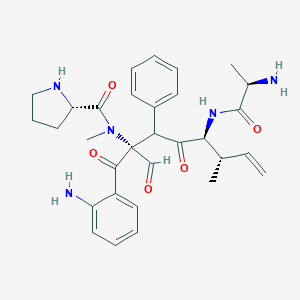
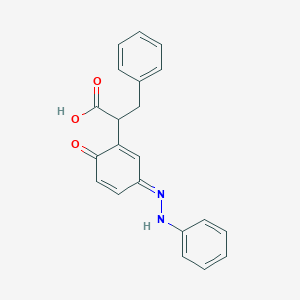
![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)
